

Application Notes and Protocols: Sucrose Octasulfate Sodium Salt in Cell Culture

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Compound of Interest

Compound Name: Sucrose octasulfate sodium salt

Cat. No.: B014747

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Introduction

Sucrose octasulfate (SOS) sodium salt is a highly sulfated synthetic disaccharide that functions as a structural and functional mimic of heparin and heparan sulfate. In the context of cell culture, SOS is primarily utilized as a potent modulator of heparin-binding growth factor signaling pathways, most notably the Fibroblast Growth Factor (FGF) signaling cascade. Its ability to interact with FGFs and their receptors (FGFRs) makes it a valuable tool for studying a wide range of cellular processes, including proliferation, differentiation, migration, and survival. These application notes provide detailed protocols for the use of **sucrose octasulfate sodium salt** in cell culture experiments.

Mechanism of Action: Modulation of FGF Signaling

Sucrose octasulfate potentiates FGF signaling by acting as a molecular chaperone, facilitating the interaction between FGF ligands and their cognate receptors.^{[1][2]} Similar to heparin, SOS binds to both FGF and FGFR, promoting the formation of a stable ternary complex.^{[1][3]} This stabilization is crucial for the dimerization of FGFRs, a prerequisite for the trans-autophosphorylation of their intracellular tyrosine kinase domains and the subsequent activation of downstream signaling cascades.^{[1][4][5]} The primary signaling pathways activated by the FGF-FGFR-SOS complex include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively regulate a multitude of cellular functions.^{[1][5][6]}

Data Presentation: Efficacy of Sucrose Octasulfate in In Vitro Models

The following table summarizes the effective concentrations and observed effects of sucrose octasulfate in various cell culture applications.

| Cell Type | Assay | Sucrose Octasulfate Concentration | Observed Effect |
|------------------------------------|---------------|-----------------------------------|---|
| Bovine Capillary Endothelial (BCE) | Proliferation | < 20 µg/mL | Potential of FGF-2 stimulated proliferation. |
| Bovine Capillary Endothelial (BCE) | Proliferation | > 20 µg/mL | Inhibition of FGF-2 stimulated proliferation. |
| Human Umbilical Vein Endothelial | Proliferation | Similar to BCE cells | Biphasic effect on FGF-2 stimulated proliferation (data not shown in the primary source but mentioned). |
| Bovine Capillary Endothelial (BCE) | FGF-2 Binding | < 100 µg/mL | Potent inhibition of FGF-2 binding and stripping of pre-bound FGF-2. |
| Rat Gastric Epithelial Cells | Cell Growth | 0.05 - 5 mg/mL | Stimulation of cell growth. |

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the effect of sucrose octasulfate on the proliferation of adherent cells, such as endothelial or fibroblast cells, in the presence of a growth factor like

FGF-2.

a. Materials:

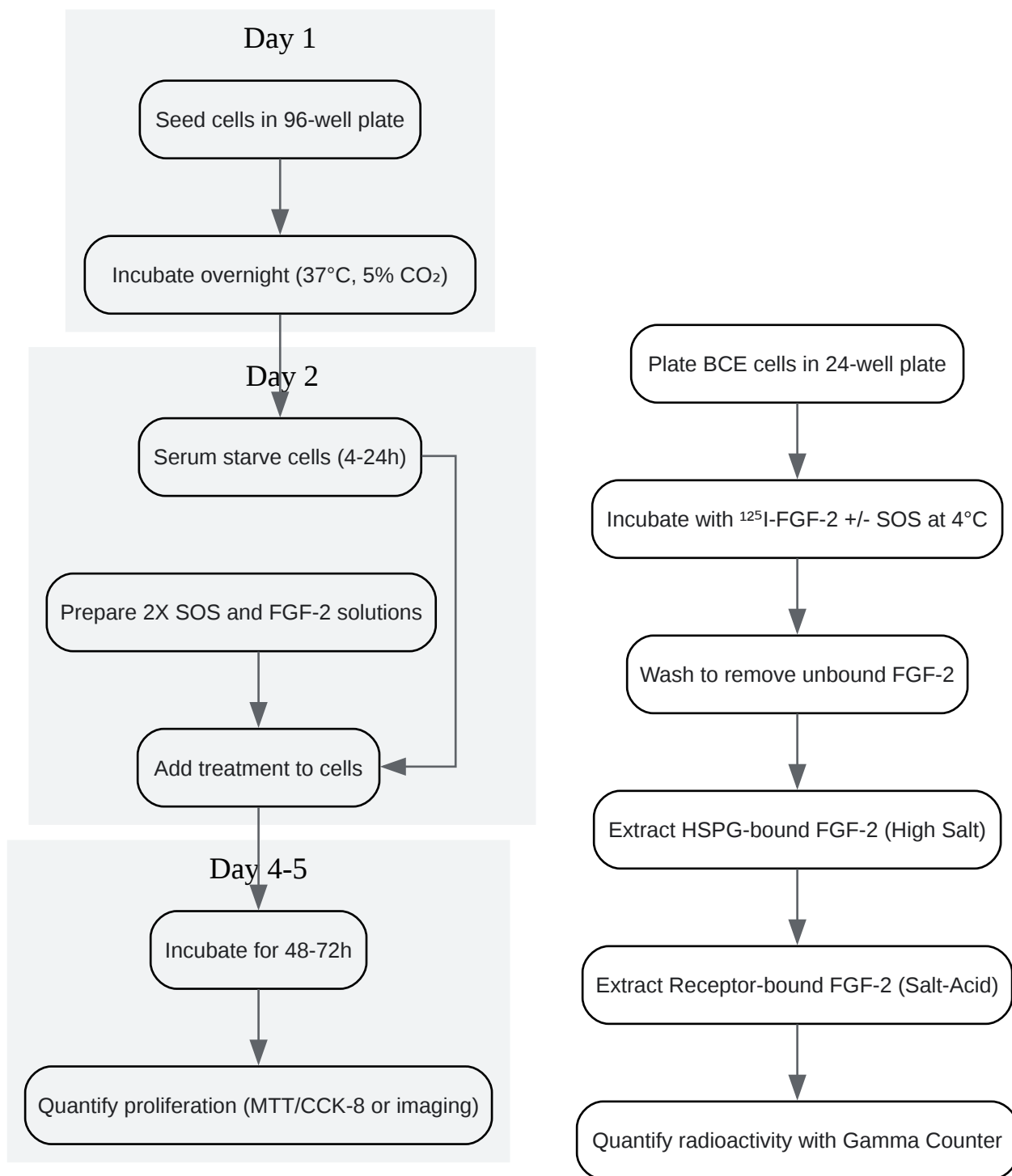
- Adherent cells (e.g., BCE or HUVEC)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Serum-free or low-serum culture medium (e.g., DMEM with 1% FBS)
- **Sucrose octasulfate sodium salt (SOS)**
- Recombinant human FGF-2
- 96-well tissue culture plates
- Phosphate-buffered saline (PBS)
- Cell counting solution (e.g., MTT, WST-1, or CCK-8) or live-cell imaging system (e.g., Incucyte®)
- Microplate reader (for colorimetric assays)

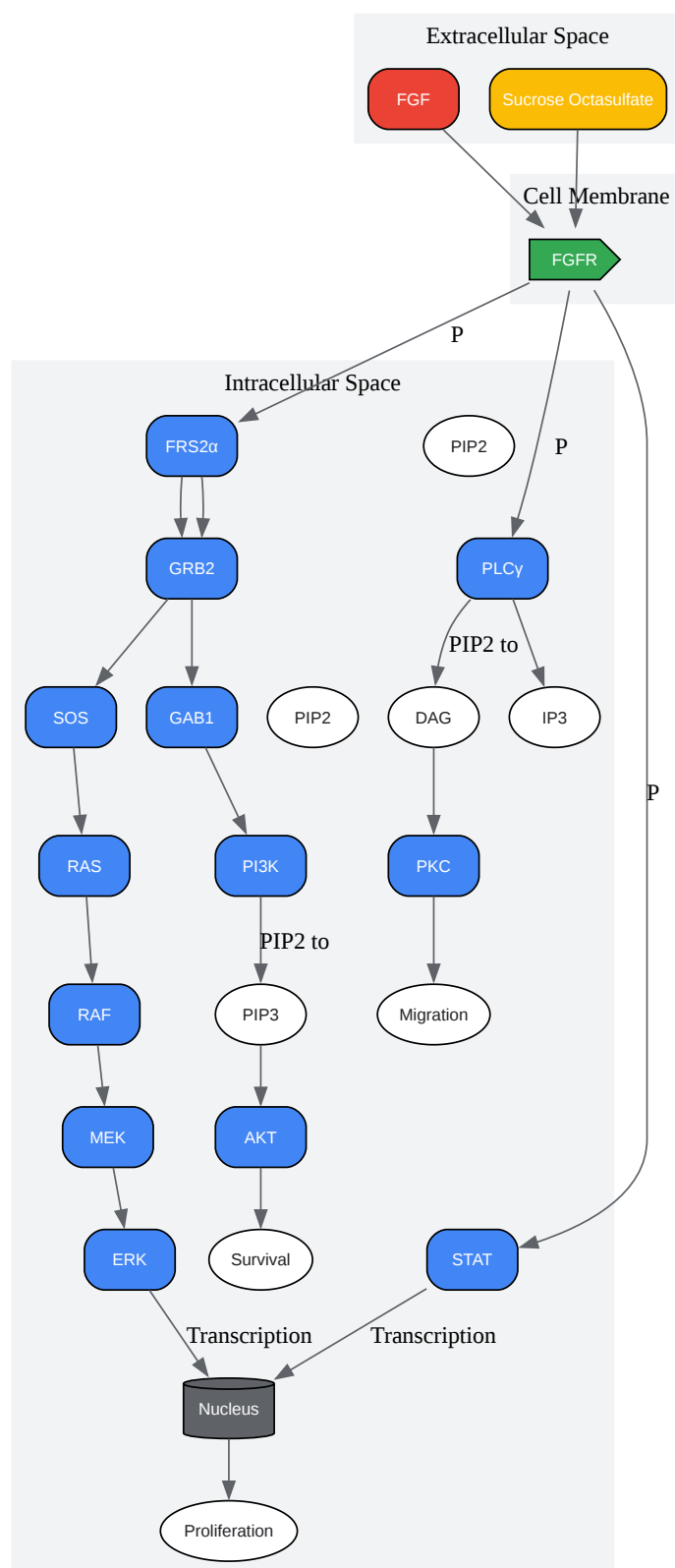
b. Protocol:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well in 100 μ L of complete culture medium.
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Serum Starvation:
 - The following day, gently aspirate the complete culture medium.
 - Wash the cells once with PBS.

- Add 100 μ L of serum-free or low-serum medium to each well and incubate for 4-24 hours.
- Treatment:
 - Prepare a 2X stock solution of FGF-2 and various concentrations of SOS in a low-serum medium.
 - Add 100 μ L of the 2X treatment solutions to the respective wells. The final concentration of FGF-2 should be in the range of 1-10 ng/mL, and SOS concentrations can range from ng/mL to μ g/mL.
 - Include appropriate controls: untreated cells, cells treated with FGF-2 alone, and cells treated with SOS alone.
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Quantification:
 - Colorimetric Assay (MTT/CCK-8):
 - Add 10 μ L of the cell counting solution to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Live-Cell Imaging:
 - Monitor cell confluence over time using an automated live-cell imaging system.
 - Analyze the data to determine the rate of cell proliferation.

c. Experimental Workflow:



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